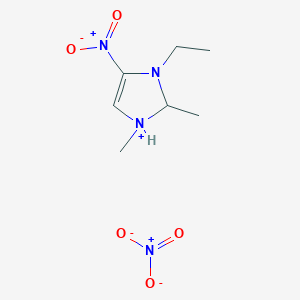![molecular formula C23H39NO4 B14224788 N-[2,5-Bis(heptyloxy)phenyl]-2-methoxyacetamide CAS No. 557104-88-8](/img/structure/B14224788.png)
N-[2,5-Bis(heptyloxy)phenyl]-2-methoxyacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2,5-Bis(heptyloxy)phenyl]-2-methoxyacetamide: is an organic compound with the molecular formula C23H39NO4 This compound is characterized by its phenyl ring substituted with heptyloxy groups at the 2 and 5 positions, and a methoxyacetamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-[2,5-Bis(heptyloxy)phenyl]-2-methoxyacetamide typically involves the following steps:
Formation of the Phenyl Ring Substituents: The initial step involves the introduction of heptyloxy groups onto the phenyl ring. This can be achieved through nucleophilic substitution reactions where heptyl alcohol reacts with a suitable phenyl halide under basic conditions.
Introduction of the Methoxyacetamide Group: The methoxyacetamide group can be introduced through an acylation reaction. This involves reacting the substituted phenyl compound with methoxyacetyl chloride in the presence of a base such as pyridine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group in the methoxyacetamide moiety, potentially converting it to an alcohol.
Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid or aluminum chloride.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Introduction of various functional groups onto the phenyl ring.
Wissenschaftliche Forschungsanwendungen
Chemistry: N-[2,5-Bis(heptyloxy)phenyl]-2-methoxyacetamide can be used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis.
Biology: In biological research, this compound can be used to study the interactions of substituted phenyl compounds with biological macromolecules. It may serve as a probe to investigate enzyme-substrate interactions or receptor binding.
Medicine: Potential medicinal applications include its use as a lead compound in drug discovery. Its structural features may be optimized to develop new therapeutic agents targeting specific biological pathways.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals. Its derivatives may find applications in materials science, particularly in the development of novel polymers or coatings.
Wirkmechanismus
The mechanism of action of N-[2,5-Bis(heptyloxy)phenyl]-2-methoxyacetamide involves its interaction with specific molecular targets. The heptyloxy groups enhance its lipophilicity, facilitating its passage through biological membranes. The methoxyacetamide moiety can interact with active sites of enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and require further research to elucidate.
Vergleich Mit ähnlichen Verbindungen
N-[2,5-Bis(heptyloxy)phenyl]acetamide: Similar structure but lacks the methoxy group.
N-[2,5-Bis(heptyloxy)phenyl]-2-ethoxyacetamide: Similar structure with an ethoxy group instead of a methoxy group.
N-[2,5-Bis(heptyloxy)phenyl]-2-methoxypropionamide: Similar structure with a propionamide group instead of an acetamide group.
Uniqueness: N-[2,5-Bis(heptyloxy)phenyl]-2-methoxyacetamide is unique due to the presence of both heptyloxy and methoxyacetamide groups. This combination imparts distinct physicochemical properties, such as enhanced lipophilicity and specific reactivity, making it valuable for diverse applications in research and industry.
Eigenschaften
CAS-Nummer |
557104-88-8 |
|---|---|
Molekularformel |
C23H39NO4 |
Molekulargewicht |
393.6 g/mol |
IUPAC-Name |
N-(2,5-diheptoxyphenyl)-2-methoxyacetamide |
InChI |
InChI=1S/C23H39NO4/c1-4-6-8-10-12-16-27-20-14-15-22(28-17-13-11-9-7-5-2)21(18-20)24-23(25)19-26-3/h14-15,18H,4-13,16-17,19H2,1-3H3,(H,24,25) |
InChI-Schlüssel |
VERICMQWBFJJMD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCOC1=CC(=C(C=C1)OCCCCCCC)NC(=O)COC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-[1-(2,4-Dimethylanilino)ethylidene]-4-ethyl-3-hydroxycyclohexa-2,4-dien-1-one](/img/structure/B14224708.png)
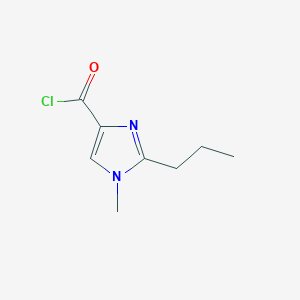
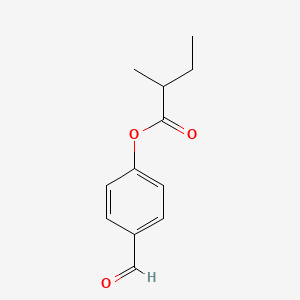
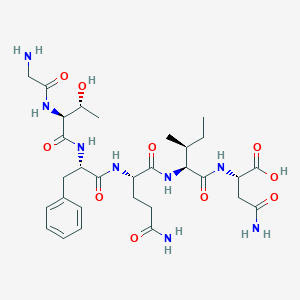
![1H-Indole, 3-[[4-(3-fluorophenyl)-1-piperidinyl]methyl]-2-phenyl-](/img/structure/B14224729.png)
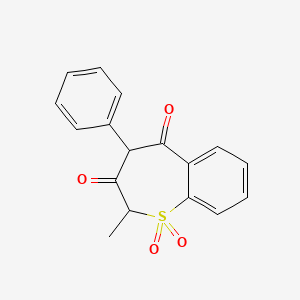
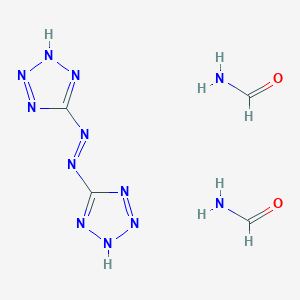

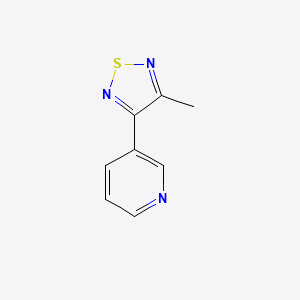
![Acetamide, N-[(1R,2R)-2-[methyl(phenylmethyl)amino]cyclohexyl]-](/img/structure/B14224765.png)
![4-Ethyl-2,2-bis[(propan-2-yl)oxy]-1,3,2-dioxagermolane](/img/structure/B14224784.png)
![Acetamide, 2-[bis(2-pyridinylmethyl)amino]-N-[1-(2-pyridinyl)ethyl]-](/img/structure/B14224785.png)
![Pyridine, 2-[2-(3,5-dimethoxyphenyl)-4-oxazolyl]-](/img/structure/B14224792.png)
